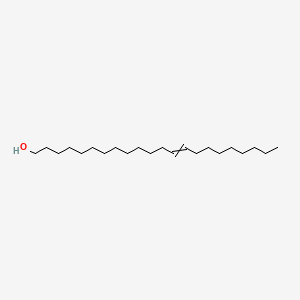

13-Docosen-1-ol, (13Z)-

Description

Properties

Molecular Formula |

C22H44O |

|---|---|

Molecular Weight |

324.6 g/mol |

IUPAC Name |

docos-13-en-1-ol |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3 |

InChI Key |

CFOQKXQWGLAKSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Erucyl Alcohol: A Comprehensive Technical Guide to Natural Sources and Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucyl alcohol, a long-chain fatty alcohol, holds significant promise in various scientific and industrial applications, including as a key intermediate in the synthesis of pharmaceuticals and as a component in advanced material formulations. This technical guide provides an in-depth exploration of the primary natural sources of erucyl alcohol and the methodologies for its extraction and purification. Detailed experimental protocols, quantitative data on yields and purity, and visual representations of the process workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a monounsaturated 22-carbon fatty alcohol. Its unique chemical structure imparts desirable properties such as lubricity, viscosity, and surface activity, making it a valuable oleochemical. While chemical synthesis is possible, the primary route to obtaining erucyl alcohol is through the modification of its naturally occurring precursor, erucic acid, which is abundant in certain plant oils. This guide focuses on the extraction of these precursor oils and their subsequent conversion to high-purity erucyl alcohol.

Primary Natural Sources

The most significant natural sources of erucyl alcohol are plants rich in erucic acid, a C22:1 fatty acid. The two most commercially viable sources are high-erucic acid rapeseed oil and jojoba oil.[1][2] Other potential sources include tame mustard and certain species of fish.[2]

High-Erucic Acid Rapeseed (Brassica napus)

Certain cultivars of rapeseed are specifically bred to produce oil with a high content of erucic acid.[3] While standard canola oil is regulated to contain less than 2% erucic acid for food consumption, industrial-grade high-erucic acid rapeseed (HEAR) oil can contain erucic acid levels exceeding 45%.[4]

Jojoba (Simmondsia chinensis)

Jojoba oil is technically a liquid wax ester, not a triglyceride oil.[5] It is composed of long-chain fatty acids esterified with long-chain fatty alcohols.[5] A significant portion of these fatty alcohols is docosenol, which includes the erucyl alcohol isomer.[6] The oil can contain between 43% and 49% of C22 alcohols, making it a direct, albeit more complex, source of erucyl alcohol.[6]

Quantitative Data on Erucic Acid and Erucyl Alcohol Content

The following tables summarize the quantitative data on the erucic acid and erucyl alcohol content in the primary natural sources.

Table 1: Erucic Acid Content in Various Brassica Species

| Brassica Species | Erucic Acid Content (% of total fatty acids) | Reference |

| B. napus (HEAR varieties) | > 45% | [4] |

| B. napus (Canola) | < 2% | [3] |

| B. juncea (Indian Mustard) | 23.75 - 51.83% | [7][8] |

| B. rapa | 24.89 - 48.15% | [7] |

| B. carinata | 38.89 - 45.23% | [7] |

| B. oleracea | 46.25 - 46.38% | [7] |

Table 2: Fatty Alcohol Composition of Jojoba Oil

| Fatty Alcohol | Composition (% of total free fatty alcohols) | Reference |

| Octadec-9-enol | 0.9% | |

| Eicos-11-enol | 47.3% | |

| Docos-13-enol (Erucyl alcohol) | 45.8% | |

| Tetracos-15-enol | 6.0% |

Extraction of Precursor Oils

The initial step in producing erucyl alcohol is the extraction of the oil from the plant seeds. The choice of method depends on the source material and the desired scale of operation.

Solvent Extraction of Rapeseed Oil

Solvent extraction is a common industrial method for achieving high oil yields from seeds.

-

Sample Preparation: Grind high-erucic acid rapeseed seeds to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Place approximately 20 g of the ground rapeseed powder into a cellulose thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add 250 mL of n-hexane to a round-bottom flask connected to the Soxhlet apparatus.

-

Heat the flask to the boiling point of n-hexane (approximately 69°C) and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the seed material, extracting the oil.

-

-

Solvent Recovery: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure.

-

Oil Yield Determination: Weigh the resulting oil to determine the extraction yield.

Supercritical Fluid Extraction (SFE) of Jojoba Oil

Supercritical CO₂ extraction is a "green" alternative to solvent extraction that yields a high-purity oil without residual solvents.

-

Sample Preparation: Coarsely grind jojoba seeds.

-

Extraction Parameters:

-

Procedure:

-

Load the ground jojoba seeds into the extraction vessel of the SFE system.

-

Pressurize and heat the system to the desired supercritical conditions.

-

Pump supercritical CO₂ (with or without ethanol) through the vessel.

-

The oil-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the oil to precipitate out for collection.

-

Synthesis of Erucyl Alcohol

Once the precursor oil is obtained, it must be chemically converted to erucyl alcohol. The two primary methods are the reduction of erucic acid (from HEAR oil) and the transesterification of jojoba wax esters.

From High-Erucic Acid Rapeseed Oil

The process involves two main steps: transesterification of the triglyceride oil to fatty acid methyl esters (FAMEs), followed by the catalytic hydrogenation of methyl erucate to erucyl alcohol.

Caption: Workflow for the production of erucyl alcohol from HEAR oil.

-

Catalyst: Copper chromite is a commonly used catalyst for the hydrogenation of esters to alcohols.[9]

-

Reaction Setup:

-

Place purified methyl erucate in a high-pressure autoclave reactor equipped with a stirrer.

-

Add the copper chromite catalyst (typically 1-5% by weight of the ester).

-

-

Hydrogenation Conditions:

-

Workup and Purification:

-

Cool the reactor and vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude erucyl alcohol can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material and byproducts.

-

From Jojoba Oil

Jojoba oil can be directly converted to a mixture of fatty alcohols and FAMEs via transesterification.

Caption: Workflow for the production of erucyl alcohol from jojoba oil.

-

Reaction Setup:

-

Place jojoba oil in a reactor equipped with a reflux condenser and a stirrer.

-

Heat the oil to the desired reaction temperature (e.g., 60°C for catalyzed reactions or higher for supercritical methods).

-

-

Reactants:

-

Alcohol: Methanol is commonly used. A molar ratio of methanol to oil of 7.5:1 has been reported.[1]

-

Catalyst: A strong base like sodium hydroxide or potassium hydroxide is typically used for conventional transesterification.

-

-

Procedure (Catalytic):

-

Dissolve the catalyst in methanol.

-

Add the methanol-catalyst mixture to the heated jojoba oil with vigorous stirring.

-

Maintain the reaction at 60°C for approximately 4 hours to achieve high conversion.[1]

-

-

Procedure (Supercritical Methanol - Non-Catalytic):

-

Temperature: 250-350°C

-

Pressure: 12-42 MPa

-

Methanol-to-wax molar ratio: 15:1

-

Reaction Time: 15-90 minutes. A yield of over 95% can be achieved at 350°C after 90 minutes.

-

-

Separation and Purification:

-

The resulting mixture of fatty alcohols and FAMEs can be separated. One method is low-temperature crystallization from a solvent like petroleum ether, which can separate the fatty alcohol-rich fraction from the FAME-rich fraction.[1]

-

The fatty alcohol fraction can then be further purified by fractional distillation to isolate erucyl alcohol.

-

Purification of Erucyl Alcohol

The final step is the purification of the crude erucyl alcohol to the desired level of purity.

Fractional Distillation

Fractional distillation under reduced pressure is the primary method for purifying erucyl alcohol. This technique separates compounds based on their boiling points. By carefully controlling the temperature and pressure, erucyl alcohol can be separated from other fatty alcohols and impurities.

Crystallization

Low-temperature crystallization can also be employed as a purification step. By dissolving the crude erucyl alcohol in a suitable solvent and then cooling the solution, the erucyl alcohol can be selectively crystallized out, leaving impurities in the solution.

Treatment with Alkaline Bases

For crude fatty alcohols containing ester impurities, treatment with an alcoholic alkaline solution (e.g., NaOH in methanol) can be used.[11] This saponifies the esters, and the resulting soaps can be removed by washing with water.[11]

Analytical Methods for Quantification

Accurate quantification of erucyl alcohol is crucial for process monitoring and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identifying and quantifying fatty alcohols. The sample is typically derivatized (e.g., silylation) to increase volatility before injection into the gas chromatograph.[5] The mass spectrometer provides structural information for positive identification, and the peak area from the chromatogram is used for quantification against a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of fatty alcohols.[5] Derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity.[5] Reversed-phase HPLC with a C18 column is commonly employed.

Conclusion

Erucyl alcohol is a valuable oleochemical that can be efficiently produced from natural sources, primarily high-erucic acid rapeseed oil and jojoba oil. The selection of the extraction and synthesis methodology depends on the desired scale of production, purity requirements, and economic and environmental considerations. This guide provides the foundational technical knowledge, including detailed protocols and quantitative data, to assist researchers and drug development professionals in the effective utilization of these natural resources for the production of high-purity erucyl alcohol. Further optimization of reaction conditions and purification techniques can lead to even higher yields and purity, expanding the applications of this versatile fatty alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. hplc.eu [hplc.eu]

- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US8426654B2 - Method for the production of fatty alcohols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(13Z)-Docosen-1-ol biosynthesis pathway in plants

An in-depth guide to the biosynthesis of (13Z)-docosen-1-ol, a very-long-chain fatty alcohol, in plants, intended for researchers and drug development professionals. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols, and provides visualizations of the core processes.

Introduction

(13Z)-Docosen-1-ol, commonly known as erucyl alcohol, is a monounsaturated primary fatty alcohol with 22 carbon atoms. In plants, it is primarily found as a component of waxes and seed oils, particularly in species of the Brassicaceae family, such as rapeseed (Brassica napus) and mustard. The biosynthesis of (13Z)-docosen-1-ol is a multi-step process that begins with the elongation of oleic acid to form its direct precursor, erucic acid, followed by the reduction of this very-long-chain fatty acid.

The Biosynthetic Pathway of (13Z)-Docosen-1-ol

The synthesis of (13Z)-docosen-1-ol from oleic acid occurs in two main stages within the plant cell: the elongation of the fatty acid chain in the endoplasmic reticulum and the subsequent reduction of the activated fatty acid to an alcohol.

Stage 1: Elongation of Oleic Acid to Erucic Acid

The precursor for (13Z)-docosen-1-ol is (13Z)-docosenoic acid, or erucic acid. Erucic acid is synthesized through the elongation of oleic acid (C18:1) by a membrane-bound fatty acid elongase (FAE) complex located in the endoplasmic reticulum (ER).[1][2] This process involves two successive cycles of four enzymatic reactions, with each cycle adding two carbons to the fatty acid chain. The carbon donor for this elongation is malonyl-CoA.[3][4]

The four core enzymes of the FAE complex are:

-

3-ketoacyl-CoA synthase (KCS) : This enzyme catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. It is the rate-limiting step and determines the substrate specificity of the elongation process.[1][2][5][6] The FATTY ACID ELONGATION 1 (FAE1) gene encodes a KCS that is crucial for the synthesis of very-long-chain fatty acids like erucic acid.[4]

-

3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR) : Reduces the trans-2,3-enoyl-CoA to yield an acyl-CoA that is elongated by two carbons.[1][7]

The elongation proceeds as follows:

-

Oleoyl-CoA (C18:1-CoA) → 3-keto-eicosenoyl-CoA → 3-hydroxy-eicosenoyl-CoA → trans-2,3-eicosenoyl-CoA → Eicosenoyl-CoA (C20:1-CoA)

-

Eicosenoyl-CoA (C20:1-CoA) → 3-keto-docosenoyl-CoA → 3-hydroxy-docosenoyl-CoA → trans-2,3-docosenoyl-CoA → Erucoyl-CoA (C22:1-CoA)

Caption: Biosynthesis of Erucoyl-CoA from Oleoyl-CoA.

Stage 2: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-ol

The final step in the biosynthesis of (13Z)-docosen-1-ol is the reduction of erucoyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) .[7][8] In plants, a single FAR enzyme typically catalyzes the two-step reduction of a fatty acyl-CoA to its corresponding primary fatty alcohol, with a fatty aldehyde as an intermediate that is generally not released.[8] The reaction requires a reducing agent, typically NADPH.

Erucoyl-CoA (C22:1-CoA) + 2 NADPH + 2 H⁺ → (13Z)-Docosen-1-ol (C22:1-OH) + 2 NADP⁺ + CoASH

The substrate specificity of FAR enzymes varies between different plant species and even between different FARs within the same plant.[8] For instance, the FAR from jojoba (Simmondsia chinensis), ScFAR, has been shown to produce erucyl alcohol when expressed in rapeseed, indicating its ability to utilize erucoyl-CoA as a substrate.[8]

Caption: Reduction of Erucoyl-CoA to (13Z)-Docosen-1-ol.

Quantitative Data

The accumulation of erucic acid, and consequently (13Z)-docosen-1-ol, is highly variable among different plant species and cultivars. High-erucic acid rapeseed (HEAR) varieties have been specifically bred for industrial applications.

| Plant Species/Cultivar | Tissue | Erucic Acid Content (% of total fatty acids) | Reference(s) |

| Brassica napus (High-Erucic Acid Rapeseed) | Seed Oil | 45-60% | [9] |

| Brassica carinata | Seed Oil | 35.5% | [9] |

| Crambe abyssinica | Seed Oil | 55-60% | [9] |

| Tropaeolum majus | Seed Oil | ~80% | [9] |

| Brassica napus (Canola) | Seed Oil | < 2% | [10] |

Experimental Protocols

Measurement of Fatty Acid Elongase Activity in Plant Microsomes

This protocol is adapted from methods used for mammalian systems and is applicable to plant tissues.[1][3]

Objective: To measure the in vitro activity of the fatty acid elongase complex by monitoring the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids.

Materials:

-

Plant tissue (e.g., developing seeds)

-

Homogenization buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, protease inhibitors)

-

Reaction buffer (100 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 1 mM DTT)

-

Substrates: Oleoyl-CoA (or other fatty acyl-CoA), [¹⁴C]malonyl-CoA

-

Cofactors: NADPH

-

Bovine serum albumin (fatty acid-free)

-

Microfuge tubes, ultracentrifuge, scintillation counter

Procedure:

-

Microsome Isolation:

-

Homogenize 0.5-1.0 g of fresh or frozen plant tissue in 5 mL of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration.

-

-

Enzymatic Assay:

-

In a microfuge tube, prepare the reaction mixture containing: reaction buffer, 100 µM oleoyl-CoA, 50 µM [¹⁴C]malonyl-CoA, 1 mM NADPH, and 0.1% BSA.

-

Initiate the reaction by adding 20-50 µg of microsomal protein. The final reaction volume is typically 100 µL.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

-

Analysis of Products:

-

Saponify the fatty acids by adding 1 mL of 10% KOH in 80% ethanol and heating at 80°C for 1 hour.

-

Acidify the mixture and extract the fatty acids with hexane.

-

Analyze the extracted fatty acids by reverse-phase HPLC coupled with a flow-through scintillation counter to quantify the amount of radiolabel incorporated into elongated fatty acids.

-

Heterologous Expression of Fatty Acyl-CoA Reductase in Yeast

This protocol allows for the functional characterization of a candidate FAR gene.[6][11]

Objective: To express a plant FAR in Saccharomyces cerevisiae and analyze its ability to produce fatty alcohols.

Materials:

-

S. cerevisiae expression vector (e.g., pYES2) and a suitable host strain.

-

cDNA of the candidate FAR gene.

-

Yeast transformation reagents.

-

Yeast growth media (SD-ura for selection, SG-ura for induction).

-

Substrate (e.g., erucic acid) to supplement the growth medium.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Cloning: Clone the full-length coding sequence of the candidate FAR gene into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into the S. cerevisiae host strain using a standard method (e.g., lithium acetate method).

-

Expression and Culturing:

-

Grow a starter culture of the transformed yeast in selective medium containing glucose (SD-ura).

-

Inoculate the expression medium containing galactose (SG-ura) with the starter culture to an OD₆₀₀ of ~0.4.

-

If required, supplement the medium with the fatty acid substrate (e.g., 0.1 mM erucic acid complexed with BSA).

-

Incubate at 30°C with shaking for 48-72 hours.

-

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the total lipids from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.[10]

-

Derivatize the fatty alcohol fraction to trimethylsilyl (TMS) ethers for GC-MS analysis.

-

Analyze the samples by GC-MS to identify and quantify the produced (13Z)-docosen-1-ol.

-

Caption: Workflow for heterologous expression of a FAR in yeast.

References

- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 5. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

Spectroscopic data for Erucyl alcohol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for erucyl alcohol (cis-13-docosen-1-ol), a long-chain fatty alcohol with applications in various industrial and research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for erucyl alcohol.

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.

Table 1: ¹H NMR Spectroscopic Data for Erucyl Alcohol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | Multiplet | 2H | -CH=CH- (Olefinic protons) |

| 3.64 | Triplet | 2H | -CH₂-OH (Protons on the carbon bearing the hydroxyl group) |

| 2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| 1.56 | Quintet | 2H | -CH₂-CH₂-OH (Protons on the carbon β to the hydroxyl group) |

| 1.27 | Broad Singlet | ~30H | -(CH₂)n- (Methylene protons in the long alkyl chain) |

| 0.88 | Triplet | 3H | -CH₃ (Terminal methyl protons) |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Erucyl Alcohol (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| 130.0 | -CH=CH- (Olefinic carbons) |

| 63.1 | -CH₂-OH (Carbon bearing the hydroxyl group) |

| 32.8 | -CH₂-CH₂-OH (Carbon β to the hydroxyl group) |

| 29.7 - 29.1 | -(CH₂)n- (Methylene carbons in the long alkyl chain) |

| 27.2 | -CH₂-CH=CH-CH₂- (Allylic carbons) |

| 25.7 | -CH₂-CH₂-CH₂-OH (Carbon γ to the hydroxyl group) |

| 22.7 | -CH₂-CH₃ (Carbon adjacent to the terminal methyl group) |

| 14.1 | -CH₃ (Terminal methyl carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Erucyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (from the hydroxyl group) |

| ~3005 | Medium | =C-H stretch (from the alkene) |

| 2920 | Strong | C-H stretch (asymmetric, from methylene groups) |

| 2850 | Strong | C-H stretch (symmetric, from methylene groups) |

| ~1655 | Weak | C=C stretch (from the alkene) |

| ~1465 | Medium | C-H bend (from methylene groups) |

| ~1060 | Strong | C-O stretch (from the primary alcohol) |

| ~720 | Medium | -(CH₂)n- rock (from the long alkyl chain) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can be used to determine the molecular weight and deduce the structure of a compound.

Table 4: Mass Spectrometry Fragmentation Data for Erucyl Alcohol

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 324 | 1.2 | [M]⁺ (Molecular Ion) |

| 306 | 29.9 | [M-H₂O]⁺ |

| 96 | 93.7 | [C₇H₁₂]⁺ |

| 82 | 100.0 | [C₆H₁₀]⁺ |

| 69 | 59.1 | [C₅H₉]⁺ |

| 55 | 82.9 | [C₄H₇]⁺ |

| 41 | 44.4 | [C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for acquiring NMR, IR, and MS data for a long-chain alcohol like erucyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of erucyl alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: The spectra are acquired on a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid erucyl alcohol is placed directly on the ATR crystal. For a melt sample, the alcohol is gently heated to its melting point and a thin film is created between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like erucyl alcohol.

Caption: General workflow for spectroscopic analysis.

Solubility of 13-Docosen-1-ol, (13Z)- in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (13Z)-13-Docosen-1-ol, a long-chain unsaturated fatty alcohol commonly known as Erucyl alcohol. Understanding the solubility of this compound is critical for its application in various fields, including pharmaceuticals, cosmetics, and material science, where it is utilized as a surfactant, emollient, and lubricant. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates a logical workflow for solubility assessment in a research and development context.

General Principles of Erucyl Alcohol Solubility

Erucyl alcohol is an amphiphilic molecule, possessing a long, nonpolar hydrocarbon tail (C22) and a polar hydroxyl (-OH) head group. This dual nature dictates its solubility behavior. The long hydrocarbon chain imparts significant lipophilic (fat-loving) character, making it readily soluble in nonpolar organic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, contributing to its solubility in more polar organic solvents. However, the dominance of the long nonpolar tail results in very poor solubility in highly polar solvents like water.

Qualitative Solubility Data

| Solvent Class | General Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Soluble |

| Ethers (e.g., Diethyl Ether) | Soluble |

| Chloroform | Soluble |

| Hydrocarbons (e.g., Hexane, Toluene) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Quantitative Solubility of Structurally Similar Fatty Alcohols

In the absence of precise quantitative data for Erucyl alcohol (C22:1), data for a structurally similar, albeit shorter-chain, unsaturated fatty alcohol, Oleyl alcohol (C18:1), can provide a useful approximation. It is important to note that due to its longer carbon chain, Erucyl alcohol's solubility in a given solvent may be slightly lower than that of Oleyl alcohol under the same conditions.

| Compound | Solvent | Solubility |

| Oleyl Alcohol | Ethanol | ~30 mg/mL[1] |

| Oleyl Alcohol | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |

| Oleyl Alcohol | Dimethylformamide (DMF) | ~30 mg/mL[1] |

| Oleyl Alcohol | Carbon Tetrachloride | Soluble |

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of a long-chain fatty alcohol like Erucyl alcohol in an organic solvent.

Objective: To determine the saturation solubility of Erucyl alcohol in a given organic solvent at a specific temperature.

Materials:

-

(13Z)-13-Docosen-1-ol (Erucyl alcohol)

-

Selected organic solvent (e.g., Ethanol, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD))

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Erucyl alcohol to a known volume of the selected organic solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker/water bath and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. Record the weight of the collected filtrate. Dilute the filtrate with the same solvent to a concentration suitable for the analytical method being used.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID or HPLC-ELSD) to determine the concentration of Erucyl alcohol in the solution.

-

Calculation of Solubility: The solubility is calculated from the concentration of the analyte in the saturated solution. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like Erucyl alcohol in a drug development or chemical research setting.

Caption: Workflow for Solubility Assessment in Research and Development.

Conclusion

(13Z)-13-Docosen-1-ol is a long-chain fatty alcohol with good solubility in a wide range of organic solvents, a characteristic driven by its amphiphilic nature. While specific quantitative solubility data remains elusive in the public domain, the provided information on its qualitative solubility and data for analogous compounds offers valuable guidance for its use in research and industrial applications. The detailed experimental protocol and logical workflow presented herein provide a robust framework for scientists and researchers to determine and apply the solubility data of Erucyl alcohol and similar compounds in their work.

References

An In-depth Technical Guide to the Crystalline Structure of Erucyl Alcohol

Introduction

Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a long-chain monounsaturated fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its molecular structure, comprising a 22-carbon chain with a single cis-double bond, imparts unique physicochemical properties that are highly dependent on its solid-state form. The crystalline arrangement of erucyl alcohol molecules dictates crucial parameters such as melting point, solubility, and bioavailability, making a thorough understanding of its crystallography essential for researchers, scientists, and drug development professionals.

While specific single-crystal X-ray diffraction data for erucyl alcohol is not publicly available in the existing scientific literature, this guide provides a comprehensive overview of the expected crystalline behavior of erucyl alcohol based on the well-established principles of long-chain fatty alcohol polymorphism. We will delve into the common polymorphic forms, the experimental techniques used for their characterization, and the methodologies for their crystallization.

Polymorphism in Long-Chain Fatty Alcohols

Long-chain fatty alcohols are known to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physical properties despite having the same chemical composition. The primary polymorphs observed in fatty alcohols are designated as α, β', β, and γ.

-

α-Form: This is generally the least stable polymorph, often obtained by rapid cooling from the melt. It is characterized by a hexagonal packing of the hydrocarbon chains, where the molecules exhibit rotational disorder around their long axes.

-

β'-Form: This is an intermediate, metastable form with an orthorhombic packing of the hydrocarbon chains. It is more ordered than the α-form but less stable than the β-form.

-

β-Form: This represents the most stable polymorphic form, characterized by a triclinic packing of the hydrocarbon chains. This form exhibits the highest degree of molecular order and the highest melting point.

-

γ-Form: This monoclinic form is another stable polymorph observed in some fatty alcohols.[1]

The specific polymorph obtained depends on various factors, including the rate of crystallization, the solvent used, the presence of impurities, and the temperature.[1]

Expected Influence of Erucyl Alcohol's Structure on its Crystallography

The molecular structure of erucyl alcohol, featuring a long C22 alkyl chain and a cis-double bond at the C13 position, is expected to significantly influence its crystalline packing. The long, flexible chain will favor van der Waals interactions, leading to a layered, lamellar structure typical of fatty alcohols.[2] The presence of the cis-double bond will introduce a "kink" in the hydrocarbon chain, which will likely disrupt the close packing observed in their saturated counterparts. This disruption may lead to a lower melting point and altered polymorphic behavior compared to behenyl alcohol (docosanol), its saturated analogue.

The hydroxyl group at one end of the molecule is capable of forming hydrogen bonds, which will play a crucial role in the head-to-head arrangement of the molecules within the crystal lattice, forming hydrogen-bonded layers.

Data on Polymorphism of Analogous Long-Chain Alcohols

To provide a quantitative context, the table below summarizes typical crystallographic data for common polymorphs found in long-chain saturated alcohols. It is important to note that these are representative values and the specific parameters for erucyl alcohol will need to be determined experimentally.

| Polymorph | Crystal System | Typical Short Spacings (Å) in XRD |

| α | Hexagonal | ~4.2 |

| β' | Orthorhombic | ~4.2, ~3.8 |

| β | Triclinic | ~4.6, ~3.9, ~3.7 |

| γ | Monoclinic | Varies |

Note: Short spacings are indicative of the distances between the packed hydrocarbon chains and are key identifiers in powder X-ray diffraction patterns.

Experimental Protocols for the Study of Crystalline Structure

The determination and characterization of the crystalline structure of fatty alcohols like erucyl alcohol involve a combination of crystallization techniques and analytical methods.

Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. Common crystallization methods for long-chain alcohols include:

-

Slow Evaporation from Solution:

-

Protocol: Dissolve the erucyl alcohol in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but have limited solubility at lower temperatures. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Crystal formation will occur as the solution becomes supersaturated.

-

-

Cooling Crystallization:

-

Protocol: Prepare a saturated solution of erucyl alcohol in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling can significantly impact the size and quality of the resulting crystals. A slower cooling rate generally favors the formation of larger, more ordered crystals.

-

-

Melt Crystallization:

-

Protocol: Heat the erucyl alcohol above its melting point to obtain a clear liquid. Slowly cool the melt. This method can sometimes lead to the formation of the less stable α-polymorph, which may then be studied as it transforms into more stable forms.

-

Analytical Techniques for Crystal Structure Characterization

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Methodology: A suitable single crystal of erucyl alcohol is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector. By analyzing the positions and intensities of the diffracted beams, the unit cell parameters (the dimensions of the repeating unit of the crystal), the space group (the symmetry of the crystal), and the atomic coordinates can be determined.

-

-

Powder X-ray Diffraction (PXRD): This technique is used to identify the polymorphic form of a crystalline solid and to assess its purity.

-

Methodology: A finely ground powder of the crystalline erucyl alcohol is exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the specific crystalline form. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the polymorph.

-

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal transitions of a material, such as melting and solid-solid phase transitions between polymorphs.

-

Methodology: A small sample of erucyl alcohol is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. Polymorphic transitions will appear as exothermic or endothermic peaks in the DSC thermogram, and the melting point of each form can be accurately determined.

-

While the definitive crystalline structure of erucyl alcohol awaits elucidation through single-crystal X-ray diffraction studies, a robust framework for understanding its likely solid-state behavior can be constructed from the extensive knowledge of analogous long-chain fatty alcohols. It is anticipated that erucyl alcohol will exhibit polymorphism, with the specific crystalline forms being governed by the interplay of van der Waals forces between the long alkyl chains, hydrogen bonding between the hydroxyl head groups, and the steric influence of the cis-double bond. The experimental protocols and analytical techniques outlined in this guide provide a clear pathway for researchers to undertake the definitive crystallographic characterization of this important molecule. Such studies are crucial for optimizing its use in various applications by enabling the selection and control of the desired polymorphic form.

References

In-depth Technical Guide on the Thermal Stability and Degradation of 13-Docosen-1-ol, (13Z)-: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Docosen-1-ol, (13Z)-, also known as erucyl alcohol, is a long-chain fatty alcohol with the chemical formula C22H44O.[1][2] It is a monounsaturated alcohol that finds applications in various industries, including cosmetics, lubricants, and as a chemical intermediate. Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide aims to provide a comprehensive overview of the thermal properties of 13-Docosen-1-ol, (13Z)-.

Physicochemical Properties

A summary of the key physicochemical properties of 13-Docosen-1-ol, (13Z)- is presented in Table 1. These properties are essential for understanding the compound's behavior under different conditions.

Table 1: Physicochemical Properties of 13-Docosen-1-ol, (13Z)-

| Property | Value | Source |

| Molecular Formula | C22H44O | [1][2][3][4] |

| Molecular Weight | 324.58 g/mol | [1][3][5] |

| Appearance | White, soft solid | [5] |

| Melting Point | 33-35 °C | [5][6] |

| Boiling Point | 200-205 °C @ 1 Torr; 225 °C @ 5 mmHg | [5] |

| Flash Point | 123.4 °C | [5] |

| Density | 0.847 g/cm³ | [5] |

| Refractive Index | 1.463 | [5] |

| Solubility | Soluble in alcohol and most organic solvents | [5] |

Thermal Stability and Degradation

In the absence of specific data, a general understanding of the thermal degradation of long-chain aliphatic alcohols can be considered. Typically, the thermal decomposition of such alcohols can proceed through several pathways, including dehydration to form alkenes and water, or cleavage of C-C or C-O bonds to yield smaller molecules. The presence of a double bond in the structure of erucyl alcohol may influence its degradation pathway compared to saturated long-chain alcohols.

Hypothetical Degradation Onset

Based on its boiling point at reduced pressure, it can be inferred that 13-Docosen-1-ol, (13Z)- possesses relatively high thermal stability. Significant decomposition is generally expected to occur at temperatures exceeding the boiling point under a given pressure.

Experimental Protocols

As no specific experimental studies were found, this section outlines general methodologies that would be appropriate for investigating the thermal stability and degradation of 13-Docosen-1-ol, (13Z)-.

Thermogravimetric Analysis (TGA)

A standard TGA experiment would be crucial to determine the onset of decomposition and the temperature ranges of mass loss.

-

Objective: To determine the thermal stability and degradation profile of 13-Docosen-1-ol, (13Z)-.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small sample (typically 5-10 mg) of 13-Docosen-1-ol, (13Z)- is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) would indicate the onset temperature of decomposition (Tonset) and the temperatures of maximum degradation rates (Tmax).

-

Differential Scanning Calorimetry (DSC)

DSC would provide information on phase transitions and thermal events such as melting and decomposition.

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with degradation.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, weighed sample of 13-Docosen-1-ol, (13Z)- is sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The DSC thermogram would show a peak for melting and potentially peaks corresponding to decomposition.

-

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the thermal analysis of 13-Docosen-1-ol, (13Z)-.

Caption: A logical workflow for the comprehensive thermal analysis of 13-Docosen-1-ol, (13Z)-.

While specific experimental data on the thermal stability and degradation of 13-Docosen-1-ol, (13Z)- is currently lacking in the public domain, its known physicochemical properties suggest it is a relatively stable molecule at moderate temperatures. To fully characterize its thermal behavior, experimental studies employing techniques such as TGA and DSC are necessary. The methodologies and workflow presented in this guide provide a framework for conducting such investigations, which would yield valuable data for researchers, scientists, and drug development professionals working with this compound.

References

- 1. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]

- 2. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]

- 3. 13-Docosen-1-ol, (13Z)- | C22H44O | CID 94773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erucyl alcohol | 629-98-1, Erucyl alcohol Formula - ECHEMI [echemi.com]

- 6. erucyl alcohol [flavscents.com]

Erucyl Alcohol (CAS No. 629-98-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a long-chain, monounsaturated fatty alcohol.[1] With its unique physicochemical properties, it serves as a versatile molecule in various industrial and research applications, including roles as a surfactant, lubricant, and a potential component in drug delivery systems. This guide provides an in-depth overview of the chemical and physical properties, potential biological activities, and experimental considerations for Erucyl alcohol, tailored for a scientific audience.

Physicochemical Properties

Erucyl alcohol is characterized as a white, soft, and nearly odorless solid at room temperature. It is soluble in alcohol and the majority of organic solvents. The key quantitative properties of Erucyl alcohol are summarized in the tables below.

Table 1: General and Physical Properties of Erucyl Alcohol

| Property | Value | Source(s) |

| CAS Number | 629-98-1 | |

| Molecular Formula | C22H44O | [1] |

| Molecular Weight | 324.58 g/mol | |

| Appearance | White, soft solid | |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 225 °C at 5 mmHg; 420.37 °C at 760 mmHg (estimated) | [2] |

| Density | 0.847 g/cm³ | |

| Refractive Index | 1.463 | |

| Flash Point | 123.4 °C (254 °F) | [2] |

| Solubility | Soluble in alcohol and most organic solvents; 0.0002347 mg/L in water (estimated) | [2] |

Table 2: Spectroscopic Data for Erucyl Alcohol

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Data available on PubChem, acquired on a BRUKER AC-300 instrument. Protons adjacent to the hydroxyl group are expected in the 3.4-4.5 ppm region. The hydroxyl proton itself typically appears as a broad singlet, with its position being variable. | [1][3] |

| IR Spectroscopy | A strong, broad O-H stretching band is characteristic in the 3300-3400 cm⁻¹ region. A strong C-O stretching band is expected near 1000 cm⁻¹. | [1][3] |

Synthesis and Analysis: Experimental Protocols

Representative Synthesis Protocol: Reduction of Erucic Acid Ester

The synthesis of Erucyl alcohol can be achieved through the reduction of an erucic acid ester, such as methyl erucate. This method is analogous to the synthesis of other fatty alcohols from their corresponding fatty acid esters.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared in the reaction flask and cooled in an ice bath.

-

Ester Addition: A solution of methyl erucate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Extraction and Purification: The organic layer is decanted or filtered. The aqueous layer is extracted with additional ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude Erucyl alcohol is then purified by vacuum distillation or recrystallization.

Representative Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of fatty alcohols.

Methodology:

-

Sample Preparation and Derivatization:

-

For complex matrices, a saponification step using ethanolic KOH may be necessary to liberate the free alcohol.

-

The alcohol is then extracted with a non-polar solvent like hexane or petroleum ether.

-

To improve volatility and chromatographic performance, the hydroxyl group is typically derivatized. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and heated to form the trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Oven Temperature Program: A temperature gradient is used, for example, starting at a lower temperature (e.g., 150 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the high-boiling-point Erucyl alcohol derivative.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode is typically used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification.

-

Biological Activity and Potential Applications in Drug Development

Direct research on the specific biological activities and signaling pathways of Erucyl alcohol is limited. However, insights can be drawn from studies on structurally related long-chain monounsaturated fatty acids (LCMUFAs) and other fatty alcohols.

Potential Metabolic Pathway

Long-chain fatty alcohols can be metabolized in the body. Studies have shown that fatty alcohols incorporated into lipid nanoparticles can be metabolized by alcohol dehydrogenase (ADH) enzymes.[4][5] This suggests a plausible metabolic pathway for Erucyl alcohol, where it is oxidized to its corresponding aldehyde, erucal, which can then be further oxidized to erucic acid.

Potential Cardiovascular and Anti-Inflammatory Effects

Research on LCMUFAs, such as C20:1 and C22:1 fatty acids, has indicated beneficial cardiovascular effects. These fatty acids have been shown to improve endothelial function, reduce atherosclerotic lesions, and lower levels of inflammatory cytokines like IL-6 and TNF-α in animal models.[6][7] One proposed mechanism for these effects is the upregulation of PPAR (peroxisome proliferator-activated receptor) signaling pathways in the liver.[8] While these studies focus on the carboxylic acid counterparts, it is plausible that Erucyl alcohol, through its metabolism to erucic acid, could contribute to similar biological outcomes.

Application as a Skin Penetration Enhancer

Fatty alcohols are known to act as chemical penetration enhancers for transdermal drug delivery.[9][10] They are thought to increase the permeability of the stratum corneum by disrupting its highly ordered lipid structure. Studies on saturated fatty alcohols have demonstrated that their efficacy as penetration enhancers is dependent on their carbon chain length.[9] Erucyl alcohol, with its long C22 chain, is a candidate for use in topical and transdermal formulations to improve the delivery of active pharmaceutical ingredients.

Safety and Handling

While a specific, comprehensive toxicology report for Erucyl alcohol is not widely available, general safety precautions for handling fatty alcohols should be observed. It is described as combustible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion

Erucyl alcohol is a long-chain fatty alcohol with well-defined physicochemical properties and significant potential in various scientific and industrial fields. While direct research into its biological activities is still emerging, its structural similarity to bioactive long-chain fatty acids suggests promising avenues for investigation, particularly in the areas of cardiovascular health and drug delivery. The representative experimental protocols provided in this guide offer a foundation for researchers to work with this compound. As with any chemical, appropriate safety and handling procedures must be followed. Further research is warranted to fully elucidate the metabolic pathways, biological signaling, and toxicological profile of Erucyl alcohol.

References

- 1. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. erucyl alcohol, 629-98-1 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Frontier of Long-Chain Fatty Alcohols: A Technical Guide for Researchers

October 25, 2025

Abstract

Long-chain fatty alcohols (LCFAs), aliphatic alcohols with a carbon chain length of 12 or more, are emerging as a significant class of bioactive molecules with a diverse range of pharmacological activities. Once primarily considered as mere structural components of waxes and lipids, emerging research has illuminated their roles in critical signaling pathways, demonstrating potential therapeutic applications in metabolic disorders, inflammatory conditions, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of LCFAs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their functions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to Long-Chain Fatty Alcohols

Long-chain fatty alcohols are naturally occurring compounds found in various plant and animal waxes, such as beeswax and carnauba wax.[1] They are characterized by a hydrocarbon chain of 12 to 36 carbons and a terminal hydroxyl group.[1] Notable examples include octacosanol (C28), hexacosanol (C26), and triacontanol (C30), which are major constituents of a mixture known as policosanol.[2] While their industrial applications in cosmetics and as surfactants are well-established, their biological significance is a rapidly advancing field of study.

Key Biological Activities and Mechanisms of Action

LCFAs exhibit a wide spectrum of biological effects, including lipid-lowering, anti-inflammatory, neuroprotective, and antimicrobial activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Lipid Metabolism Regulation

A significant body of research has focused on the hypocholesterolemic effects of LCFAs, particularly policosanol and its components, hexacosanol and octacosanol. The primary mechanism involves the regulation of cholesterol biosynthesis in the liver.

Signaling Pathway: AMPK Activation and SREBP-2 Inhibition

Hexacosanol and policosanol have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activated AMPK, in turn, phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]

Furthermore, hexacosanol can suppress the nuclear translocation and activation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[3] SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol synthesis, including HMGCR.[3] By inhibiting SREBP-2, LCFAs further downregulate the cholesterol production cascade.

References

- 1. Sterol regulatory element-binding protein 2 - Wikipedia [en.wikipedia.org]

- 2. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexacosanol reduces plasma and hepatic cholesterol by activation of AMP-activated protein kinase and suppression of sterol regulatory element-binding protein-2 in HepG2 and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Current: An In-depth Technical Guide to the Environmental Fate and Distribution of Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental journey of fatty alcohols, a class of compounds prevalent in industrial and commercial applications. Understanding their behavior in various environmental compartments is paramount for accurate risk assessment and sustainable product development. This document delves into their physicochemical properties, biodegradation pathways, aquatic toxicity, and bioaccumulation potential, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of fatty alcohols is fundamentally governed by their physicochemical properties. As the carbon chain length increases, properties such as water solubility and vapor pressure decrease, while the octanol-water partition coefficient (log K_ow_) increases. These characteristics dictate whether a fatty alcohol is more likely to be found in water, soil, sediment, or air.

As the length of the carbon chain increases, the solubility of alcohols in water decreases.[1][2] Small alcohols are soluble in water because they can form hydrogen bonds with water molecules; however, with longer carbon chains, the nonpolar hydrocarbon part of the molecule becomes more significant, reducing its affinity for water.[1][2]

Table 1: Physicochemical Properties of Straight-Chain Fatty Alcohols

| Fatty Alcohol (Carbon Chain Length) | Water Solubility (g/L at 25°C) | Vapor Pressure (Pa at 25°C) | Log K_ow_ |

| 1-Octanol (C8) | 0.54 | 10.5 | 3.0 |

| 1-Decanol (C10) | 0.037 | 2.0 | 4.57 |

| 1-Dodecanol (C12) | 0.004 | 0.15 | 5.13 |

| 1-Tetradecanol (C14) | 0.0022 | 0.03 | 6.03 |

| 1-Hexadecanol (C16) | 0.0007 | 0.002 | 6.7 |

| 1-Octadecanol (C18) | 0.00015 | 0.0002 | 7.75 |

Note: The values presented are approximate and can vary slightly depending on the specific experimental conditions and data sources.

Biodegradation: The Natural Attenuation Process

Fatty alcohols are generally considered to be readily biodegradable in the environment.[3] Aerobic biodegradation is the primary pathway for their removal in aquatic and terrestrial systems. Microorganisms utilize fatty alcohols as a carbon source, breaking them down into simpler molecules.

The rate of biodegradation is influenced by the carbon chain length. Shorter-chain fatty alcohols (up to C16) are typically biodegraded more rapidly and completely.[3] Fatty alcohols with chain lengths from C16 to C18 also show significant biodegradation, while those with chains longer than C18 may degrade more slowly.[3] In wastewater treatment plants, the removal efficiency of C12-C18 fatty alcohols has been shown to be as high as 99%.[3]

Table 2: Aerobic Biodegradability of Fatty Alcohols (OECD 301)

| Fatty Alcohol (Carbon Chain Length) | Biodegradation (%) | Time (days) |

| C12-C16 | > 60 | < 10 |

| C16-C18 | 62 - 76 | 10 |

| > C18 | ~37 | 10 |

Note: These values are indicative of ready biodegradability under standard test conditions.

Aerobic Biodegradation Pathway

The aerobic biodegradation of a fatty alcohol, such as hexadecanol, typically proceeds through a series of enzymatic oxidation steps, ultimately leading to carbon dioxide and water. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, followed by oxidation to a fatty acid. This fatty acid then enters the β-oxidation cycle.

Caption: Aerobic biodegradation pathway of a fatty alcohol.

Aquatic Ecotoxicity

The toxicity of fatty alcohols to aquatic organisms is inversely related to their carbon chain length; shorter-chain alcohols tend to be more toxic.[3] This is primarily due to the higher water solubility and bioavailability of the smaller molecules. As the chain length increases beyond C12-C16, the acute toxicity generally decreases.[3]

Table 3: Acute Aquatic Ecotoxicity of Fatty Alcohols

| Fatty Alcohol (Carbon Chain Length) | Fish (96-hr LC50, mg/L) | Daphnia magna (48-hr EC50, mg/L) | Green Algae (72-hr EC50, mg/L) |

| 1-Octanol (C8) | 10 - 100 | 1 - 10 | 1 - 10 |

| 1-Decanol (C10) | 1 - 10 | 0.1 - 1 | 0.1 - 1 |

| 1-Dodecanol (C12) | 0.1 - 1 | 0.1 - 1 | 0.1 - 1 |

| 1-Tetradecanol (C14) | > 1 | 0.1 - 1 | 0.1 - 1 |

| 1-Hexadecanol (C16) | > 1 | > 1 | > 1 |

| 1-Octadecanol (C18) | > 1 | > 1 | > 1 |

Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration of a chemical which causes a defined effect in 50% of the test organisms. The values are indicative and can vary based on test species and conditions.

Bioaccumulation Potential

The potential for a chemical to accumulate in the tissues of living organisms is a critical aspect of its environmental risk profile. The bioconcentration factor (BCF) is a key metric used to assess this potential. For fatty alcohols, the BCF is related to their log K_ow_ value. While higher log K_ow_ values suggest a greater potential for bioaccumulation, fatty alcohols are also readily metabolized by many organisms, which can limit their actual bioaccumulation.

Table 4: Bioaccumulation Potential of Fatty Alcohols

| Fatty Alcohol (Carbon Chain Length) | Log K_ow_ | Bioconcentration Factor (BCF) |

| 1-Decanol (C10) | 4.57 | 10 - 100 |

| 1-Dodecanol (C12) | 5.13 | 100 - 1000 |

| 1-Tetradecanol (C14) | 6.03 | > 1000 |

| 1-Hexadecanol (C16) | 6.7 | > 1000 |

| 1-Octadecanol (C18) | 7.75 | > 1000 |

Note: BCF values are estimates and can be influenced by factors such as metabolism within the organism.

Experimental Protocols

The assessment of the environmental fate and distribution of fatty alcohols relies on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Environmental Fate Assessment

A typical workflow for assessing the environmental fate of a chemical involves a tiered approach, starting with the determination of its fundamental physicochemical properties and moving towards more complex biological and environmental simulations.

Caption: Tiered workflow for environmental fate assessment.

Key OECD Test Guidelines

-

OECD 301: Ready Biodegradability: This set of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. A substance is considered readily biodegradable if it meets certain pass levels (e.g., >60% of theoretical CO₂ evolution or >70% dissolved organic carbon removal) within a 10-day window during the 28-day test period.

-

OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) over a 48-hour exposure period (EC50).

-

OECD 305: Bioaccumulation in Fish: This guideline outlines procedures for determining the bioconcentration factor (BCF) of a chemical in fish through aqueous or dietary exposure. It involves an uptake phase followed by a depuration phase to measure the accumulation and elimination of the substance.

Environmental Distribution: A Conceptual Model

The ultimate environmental distribution of fatty alcohols is a dynamic process influenced by their properties and the characteristics of the receiving environment. Upon release, they will partition between air, water, soil, and sediment.

References

Methodological & Application

Application Note and Protocol: Synthesis of (13Z)-Docosen-1-ol from Erucic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (13Z)-docosen-1-ol, also known as erucyl alcohol, from its corresponding carboxylic acid, erucic acid ((13Z)-docosenoic acid). The synthesis involves the reduction of the carboxylic acid functionality using lithium aluminum hydride (LiAlH4), a potent reducing agent. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, safety precautions, and a visual representation of the experimental workflow. This protocol is intended for use by qualified researchers in a laboratory setting.

Introduction

(13Z)-Docosen-1-ol is a long-chain unsaturated fatty alcohol with significant applications in various fields, including the formulation of cosmetics, lubricants, and as a precursor for the synthesis of other valuable organic molecules.[1] Its physical properties, such as a high boiling point and a waxy solid nature at room temperature, are dictated by its long carbon chain and the presence of a cis-double bond. The synthesis of (13Z)-docosen-1-ol from erucic acid, a readily available fatty acid from sources like rapeseed and mustard seed, is a common and efficient transformation in organic synthesis.[2][3]

The reduction of carboxylic acids to primary alcohols is a fundamental reaction in organic chemistry.[4][5][6] While several reducing agents are available, lithium aluminum hydride (LiAlH4) is particularly effective for this conversion due to its high reactivity.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from LiAlH4 attacks the carbonyl carbon of the carboxylic acid. This is followed by a second hydride transfer to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. It is important to note that milder reducing agents like sodium borohydride are not strong enough to reduce carboxylic acids.[5]

This protocol details the synthesis of (13Z)-docosen-1-ol from erucic acid using LiAlH4 in an anhydrous ethereal solvent.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Erucic Acid ((13Z)-docosenoic acid) | |

| Product | (13Z)-Docosen-1-ol (Erucyl alcohol) | |

| Molecular Formula (Product) | C22H44O | |

| Molecular Weight (Product) | 324.58 g/mol | |

| Expected Yield | 85-95% | Adapted from similar reductions[6] |

| Purity (after purification) | >98% | |

| Appearance (Product) | White waxy solid | |

| Melting Point (Product) | 33-35 °C |

Experimental Protocol

Materials:

-

Erucic acid ((13Z)-docosenoic acid)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

-

Sulfuric acid (H2SO4), 10% aqueous solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Glassware for recrystallization

Procedure:

-

Reaction Setup:

-

A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel is assembled.

-

The entire apparatus must be thoroughly dried to prevent the decomposition of LiAlH4.

-

-

Preparation of LiAlH4 Suspension:

-

Under an inert atmosphere (nitrogen or argon), carefully add lithium aluminum hydride (0.15 mol, 5.7 g) to the reaction flask.

-

Add anhydrous diethyl ether (300 mL) to the flask to create a suspension.

-

-

Addition of Erucic Acid:

-

Dissolve erucic acid (0.1 mol, 33.8 g) in anhydrous diethyl ether (200 mL).

-

Transfer the erucic acid solution to the dropping funnel.

-

Slowly add the erucic acid solution to the stirred LiAlH4 suspension over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

-

Reaction:

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Caution: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.

-

Slowly and carefully add deionized water (6 mL) to quench the excess LiAlH4.

-

Next, slowly add a 15% aqueous sodium hydroxide solution (6 mL).

-

Finally, add deionized water (18 mL) and stir the mixture vigorously for 30 minutes. This should result in the formation of a granular precipitate of aluminum salts, which is easier to filter.

-

Alternatively, the reaction mixture can be poured carefully into a beaker containing crushed ice and then acidified slowly with 10% sulfuric acid until the aluminum salts dissolve.

-

-

Extraction and Drying:

-

If the acidic work-up is used, transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether (100 mL each).

-

Combine the organic layers and wash with deionized water until the aqueous layer is neutral.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product:

-

Filter the drying agent and wash it with a small amount of diethyl ether.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude (13Z)-docosen-1-ol as a waxy solid.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified (13Z)-docosen-1-ol in a desiccator to a constant weight.

-

Safety Precautions

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under a strictly anhydrous and inert atmosphere (nitrogen or argon).

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The quenching of the reaction is highly exothermic and produces hydrogen gas. This step must be performed slowly and carefully in an ice bath within a well-ventilated fume hood.

-

Diethyl ether is highly flammable. Ensure that there are no ignition sources nearby during the experiment.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (13Z)-docosen-1-ol.

References

- 1. columbia.edu [columbia.edu]

- 2. Chromatography [web.njit.edu]

- 3. Increasing erucic acid content through combination of endogenous low polyunsaturated fatty acids alleles with Ld-LPAAT + Bn-fae1 transgenes in rapeseed (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glsciences.eu [glsciences.eu]

- 7. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Erucyl Alcohol as a Surfactant in Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction